molecular formula C8H18N2O2S B1377788 3-Ethyl-1-methanesulfonylpiperidin-4-amine CAS No. 1394042-88-6

3-Ethyl-1-methanesulfonylpiperidin-4-amine

Cat. No. B1377788
M. Wt: 206.31 g/mol
InChI Key: BBRYFECEGOLZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-methanesulfonylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 3-Ethyl-1-methanesulfonylpiperidin-4-amine is not readily available in the search results. For detailed synthesis procedures, it is recommended to refer to scientific literature or contact chemical suppliers2.



Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-methanesulfonylpiperidin-4-amine is defined by its molecular formula, C8H18N2O2S1. However, the specific 3D structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to scientific literature or chemical databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not fully detailed in the search results. Its molecular weight is 206.31 g/mol1, but other properties such as melting point, boiling point, solubility, and stability are not provided.


Scientific Research Applications

Synthesis and Stereochemistry

3-Ethyl-1-methanesulfonylpiperidin-4-amine is utilized in stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is notable for its ability to introduce amino functions onto pyridinylmethyl carbon centers with inversion of configuration, leading to the production of N-substituted pyridinyl ethylamines. Such precise stereochemical control is fundamental in creating optically pure triamine ligands with pyridine rings. This process is valuable for its stereochemical specificity and ability to produce high-purity compounds for further applications in chemical synthesis and potentially in pharmaceutical development (Uenishi et al., 2004).

Electrochemical Studies

The compound is also significant in electrochemical studies, particularly in the electrochemical oxidation of primary amine in ionic liquid media. This process results in the formation of an organic layer attached to the electrode surface, which is characterized by techniques like cyclic voltammetry and XPS analysis. Such studies are crucial for understanding the interactions at the electrode-liquid interface and developing novel materials and methods for electrochemical applications (Ghilane et al., 2010).

Vibrational Analysis

Additionally, it plays a role in the study of ethyl methanesulfonate, a compound known for its mutagenic and carcinogenic properties. Research into the electronic structure and vibrational analysis of ethyl methanesulfonate provides insights into its reactivity and interaction with biological molecules, which is critical for understanding its effects on living organisms and potentially developing mitigation strategies for its hazardous effects (Tuttolomondo et al., 2005).

Catalysis and Synthesis

In catalysis, this compound is involved in the homogeneous catalytic hydrogenation of amides to amines, a process crucial for organic synthesis. The specific conditions and catalysts used in this process are carefully studied to optimize the yields and selectivity of the desired amines. Such research is fundamental for the development of efficient and environmentally friendly synthetic methods in chemical manufacturing (Coetzee et al., 2013).

Safety And Hazards

The safety and hazards associated with 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not specified in the search results. It is not intended for human or veterinary use1, indicating that it may pose risks if improperly handled. Always follow appropriate safety protocols when handling chemical substances.


Future Directions

The future directions for research involving 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not specified in the search results. Given its use in research1, it may have potential applications in various scientific fields, depending on the specific research context.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature and databases.


properties

IUPAC Name

3-ethyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-3-7-6-10(13(2,11)12)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYFECEGOLZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254506
Record name 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-methanesulfonylpiperidin-4-amine

CAS RN

1394042-88-6
Record name 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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